molecular formula C16H24N2O2 B6136689 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone

1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone

Cat. No. B6136689
M. Wt: 276.37 g/mol
InChI Key: DGTWDTJYFDFSEZ-UHFFFAOYSA-N
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Description

1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone, also known as MEP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The compound is structurally similar to other cathinones such as MDPV and Mephedrone, which are known to have stimulant properties.

Mechanism of Action

1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This results in a stimulant effect, similar to other cathinones. The compound also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone are similar to other cathinones. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect, which can lead to increased alertness and energy. However, the compound can also cause adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone has advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have psychoactive effects, which makes it useful for studying the central nervous system. However, the compound can also have adverse effects, which may limit its use in lab experiments.

Future Directions

There are several future directions for the study of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone. One direction is to investigate the compound's effects on the serotonin system in more detail. Another direction is to study the long-term effects of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone use, as there is currently limited information on this topic. Additionally, the development of new analogs of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone may lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone involves the reaction of 4'-bromo-2'-fluoroacetophenone with 3-methylpiperazine in the presence of a base. The resulting product is then treated with 4-hydroxyphenethylamine to form 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. The compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.

properties

IUPAC Name

1-[4-[2-(3-methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-16(19)14-4-6-15(7-5-14)20-11-10-18-9-8-17-13(2)12-18/h4-7,13,17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWDTJYFDFSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCN2CCNC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[2-(3-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone

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